molecular formula C19H18N2O4 B11349802 N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11349802
M. Wt: 338.4 g/mol
InChI Key: OISFKCUAKOWYAM-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is an organic compound that features a furan ring, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-carboxamide Core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridin-2-yl Group: This step involves the coupling of the furan-2-carboxamide with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the alkylation of the amide nitrogen with a 3,4-dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2,4-Diaryltetrahydroquinolin-1-yl)furan-2-carboxamide

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-23-15-9-8-14(12-17(15)24-2)13-21(18-7-3-4-10-20-18)19(22)16-6-5-11-25-16/h3-12H,13H2,1-2H3

InChI Key

OISFKCUAKOWYAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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